3-Quinazolin-4-yloxybenzonitrile
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Overview
Description
3-Quinazolin-4-yloxybenzonitrile is a heterocyclic organic compound that features a quinazoline ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinazolin-4-yloxybenzonitrile typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized from isatoic anhydride and 2-aminobenzonitrile through a cyclization reaction.
Introduction of Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using less toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Quinazolin-4-yloxybenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-Quinazolin-4-yloxybenzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Quinazolin-4-yloxybenzonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways like the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the benzonitrile moiety.
Quinazolinone: A derivative with a carbonyl group at the 4-position, exhibiting different biological activities.
4-Aminoquinazoline: A compound with an amino group at the 4-position, used in various medicinal applications.
Uniqueness
3-Quinazolin-4-yloxybenzonitrile is unique due to its combination of the quinazoline core and the benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in drug development and material science .
Properties
IUPAC Name |
3-quinazolin-4-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBISSDRCZNHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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